molecular formula C10H16F3NO2 B13650248 tert-Butyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate

tert-Butyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate

Cat. No.: B13650248
M. Wt: 239.23 g/mol
InChI Key: YZKSISRSKGYHPE-RNFRBKRXSA-N
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Description

rac-tert-butyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate: is a synthetic organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions.

    Esterification: The carboxylic acid group is esterified with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions may convert the ester group to an alcohol or the trifluoromethyl group to a methyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the pyrrolidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Chiral Catalyst: Employed in asymmetric synthesis due to its chiral centers.

Biology

    Enzyme Inhibitor: Potential use as an enzyme inhibitor in biochemical studies.

Medicine

    Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of rac-tert-butyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (3R,4R)-4-methylpyrrolidine-3-carboxylate: Similar structure but lacks the trifluoromethyl group.

    tert-Butyl (3R,4R)-4-(chloromethyl)pyrrolidine-3-carboxylate: Contains a chloromethyl group instead of a trifluoromethyl group.

Uniqueness

rac-tert-butyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C10H16F3NO2

Molecular Weight

239.23 g/mol

IUPAC Name

tert-butyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C10H16F3NO2/c1-9(2,3)16-8(15)6-4-14-5-7(6)10(11,12)13/h6-7,14H,4-5H2,1-3H3/t6-,7-/m1/s1

InChI Key

YZKSISRSKGYHPE-RNFRBKRXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CNC[C@H]1C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)C1CNCC1C(F)(F)F

Origin of Product

United States

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